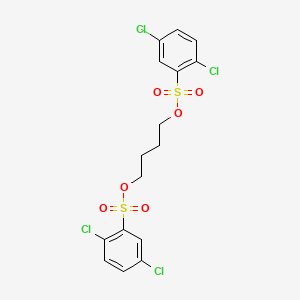
APN-C3-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APN-C3-biotin is a heterobifunctional linker that contains an aminopeptidase N (APN) moiety with exquisite chemoselectivity for cysteine and biotin. This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising methodology for applications in bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APN-C3-biotin involves the conjugation of an APN moiety with a biotin moiety through a cleavable linker. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the functional groups. The process may include steps such as:
- Activation of the carboxyl group of biotin using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
- Conjugation of the activated biotin with an amino group on the APN moiety.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
APN-C3-biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups to create derivatives with different properties.
Conjugation Reactions: The APN moiety can conjugate with cysteine residues in proteins, forming stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include DCC for activation, and thiol-containing compounds for conjugation.
Conditions: Reactions are typically carried out at room temperature and neutral pH to preserve the functional groups.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is linked to proteins or other biomolecules. These conjugates are used in various biochemical applications .
Scientific Research Applications
APN-C3-biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and detection of proteins and other biomolecules.
Medicine: Utilized in targeted drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other biotechnological tools .
Mechanism of Action
APN-C3-biotin exerts its effects through the selective binding of its APN moiety to APN receptors, which are overexpressed in many cancer cells. This binding facilitates the targeted delivery of biotinylated compounds to these cells. The biotin moiety can then interact with avidin or streptavidin, enabling the detection or purification of the target molecules .
Comparison with Similar Compounds
Similar Compounds
APN-C4-biotin: Similar structure but with a different linker length.
APN-C5-biotin: Another variant with a longer linker.
Biotin-PEG-APN: Contains a polyethylene glycol (PEG) linker for increased solubility
Uniqueness
APN-C3-biotin is unique due to its optimal linker length, which provides a balance between stability and flexibility. This makes it particularly effective in bioconjugation applications, where precise control over the spatial arrangement of the linked molecules is crucial .
Properties
Molecular Formula |
C23H27N5O3S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide |
InChI |
InChI=1S/C23H27N5O3S/c24-13-3-5-16-9-11-17(12-10-16)26-21(30)8-4-14-25-20(29)7-2-1-6-19-22-18(15-32-19)27-23(31)28-22/h9-12,18-19,22H,1-2,4,6-8,14-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t18-,19-,22-/m0/s1 |
InChI Key |
IBQNQQRHZDWGOS-IPJJNNNSSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
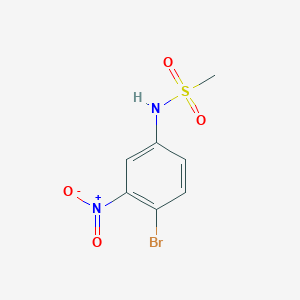
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
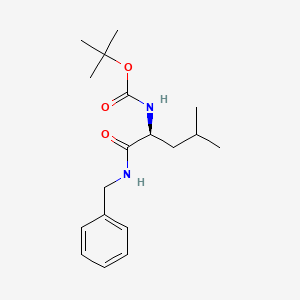
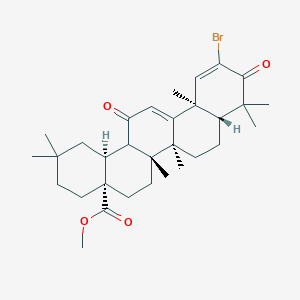
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
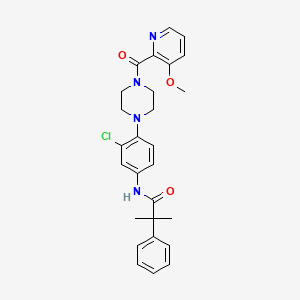
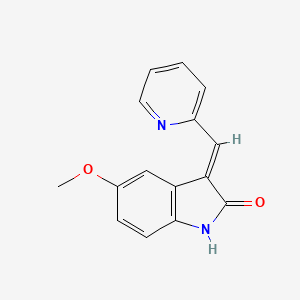


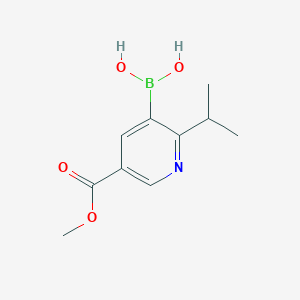

![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
